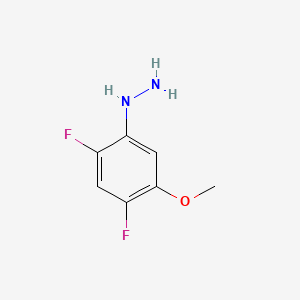
(2,4-Difluoro-5-methoxyphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a hydrazine functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-5-methoxyphenyl)hydrazine typically involves the reaction of 2,4-difluoro-5-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C for several hours. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Difluoro-5-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include azobenzene derivatives, amines, and substituted phenyl derivatives. These products have various applications in chemical synthesis and pharmaceutical development.
Applications De Recherche Scientifique
(2,4-Difluoro-5-methoxyphenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2,4-Difluoro-5-methoxyphenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Difluoro-4-methoxyphenyl)hydrazine: Similar in structure but with different fluorine atom positions.
(3,5-Difluoro-2-methoxyphenyl)hydrazine: Another structural isomer with different fluorine and methoxy group positions.
4-Methoxyphenylhydrazine: Lacks fluorine atoms but has a similar hydrazine and methoxy group arrangement.
Uniqueness
(2,4-Difluoro-5-methoxyphenyl)hydrazine is unique due to its specific arrangement of fluorine and methoxy groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H8F2N2O |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
(2,4-difluoro-5-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H8F2N2O/c1-12-7-3-6(11-10)4(8)2-5(7)9/h2-3,11H,10H2,1H3 |
Clé InChI |
TZAXULQPGCNVLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)NN)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)


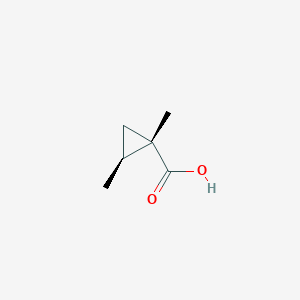

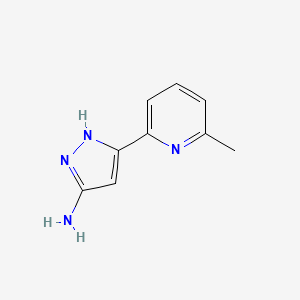
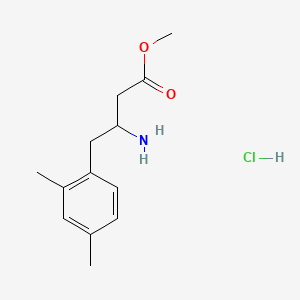
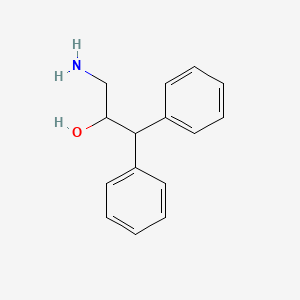
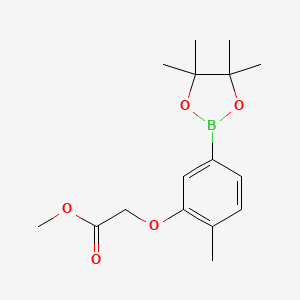
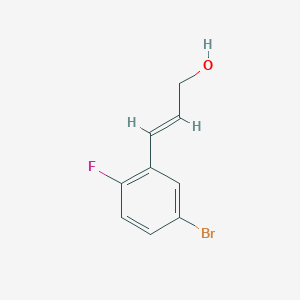
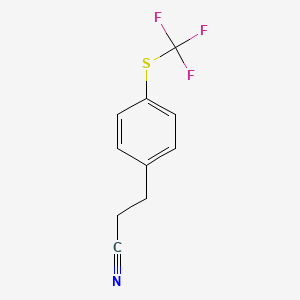
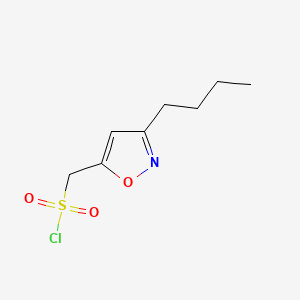
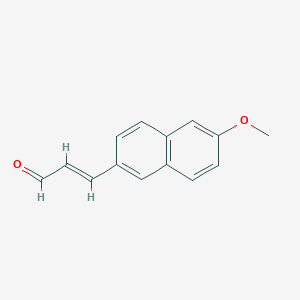
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B13592127.png)
